Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 4-methyl-2-aminothiazole with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)acetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. The phenylsulfanyl group can undergo redox reactions, generating reactive oxygen species that can damage microbial cells. The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.
ETHYL 2-(PHENYLSULFANYL)ACETAMIDO-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but lacks the 4-methyl group.
Uniqueness
ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both the ethyl ester and 4-methyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H16N2O3S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
InChI Key |
IMUQTQJMBCBIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C |
Origin of Product |
United States |
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